2-chloro-N-(cyclopropylmethyl)-N-(tetrahydro-2H-pyran-4-yl)propanamide, with the molecular formula and a molecular weight of 245.74 g/mol, is a compound of interest in chemical research due to its potential applications in medicinal chemistry and organic synthesis. This compound features a unique structural configuration that may offer specific biological activities, making it a candidate for further investigation in various scientific fields.
This compound is classified as an amide due to the presence of the carbonyl group () bonded to a nitrogen atom, which is further substituted with cyclopropylmethyl and tetrahydro-2H-pyran-4-yl groups. The chloro substituent enhances its reactivity and potential biological interactions.
The synthesis of 2-chloro-N-(cyclopropylmethyl)-N-(tetrahydro-2H-pyran-4-yl)propanamide can be approached through several methodologies, primarily focusing on the formation of the amide bond and the introduction of the chloro and cyclopropylmethyl groups.
The synthesis must be optimized for yield and purity, often requiring purification steps such as recrystallization or chromatography to isolate the desired compound from by-products.
The structure of 2-chloro-N-(cyclopropylmethyl)-N-(tetrahydro-2H-pyran-4-yl)propanamide can be represented using various structural formulas:
InChI=1S/C12H20ClNO2/c13-6-3-12(15)14(9-10-1-2-10)11-4-7-16-8-5-11/h10-11H,1-9H2
C1CC1CN(C2CCOCC2)C(=O)CCCl
This representation highlights key functional groups and their connectivity, providing insights into potential reactivity and interactions.
2-chloro-N-(cyclopropylmethyl)-N-(tetrahydro-2H-pyran-4-yl)propanamide may participate in various chemical reactions:
Understanding these reactions requires knowledge of reaction conditions such as temperature, solvent choice, and catalysts that may influence reaction pathways and product distributions.
The mechanism of action for 2-chloro-N-(cyclopropylmethyl)-N-(tetrahydro-2H-pyran-4-yl)propanamide will depend on its biological target:
Quantitative analysis through assays (e.g., IC50 values) would provide insights into its potency and efficacy against targeted biological systems.
Characterization techniques such as nuclear magnetic resonance spectroscopy (NMR), mass spectrometry (MS), and infrared spectroscopy (IR) are essential for confirming structure and purity.
The potential applications of 2-chloro-N-(cyclopropylmethyl)-N-(tetrahydro-2H-pyran-4-yl)propanamide span several fields:
CAS No.: 51068-94-1
CAS No.: 26931-87-3
CAS No.: 77466-09-2